Calcium 4,4'-bis((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonate
Description
Calcium 4,4'-bis((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS 78952-69-9) is a complex azo compound characterized by its biphenyl backbone, dual sulfonate groups, and functionalized azo linkages. Its molecular formula is C₃₆H₃₆N₆O₁₀S₂, with a molecular weight of 776.84 g/mol . The compound features two 2,4-dimethylphenyl substituents attached via carbamoyl and ketone groups, contributing to its structural rigidity and electronic properties.
Properties
CAS No. |
82312-37-6 |
|---|---|
Molecular Formula |
C36H34CaN6O10S2 |
Molecular Weight |
814.9 g/mol |
IUPAC Name |
calcium;5-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N6O10S2.Ca/c1-19-7-13-29(21(3)15-19)37-35(45)33(23(5)43)41-39-25-9-11-27(31(17-25)53(47,48)49)28-12-10-26(18-32(28)54(50,51)52)40-42-34(24(6)44)36(46)38-30-14-8-20(2)16-22(30)4;/h7-18,33-34H,1-6H3,(H,37,45)(H,38,46)(H,47,48,49)(H,50,51,52);/q;+2/p-2 |
InChI Key |
RVUNQQHMJLOQJI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Ca+2] |
Origin of Product |
United States |
Biological Activity
Calcium 4,4'-bis((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonate (CAS Number: 85005-79-4) is a complex organic compound with significant biological activity. This article delves into its chemical properties, synthesis methods, biological interactions, and potential therapeutic applications.
- Molecular Formula : C₃₆H₃₄CaN₆O₁₀S₂
- Molecular Weight : 814.90 g/mol
- Structure : The compound features an azo linkage and a biphenyl core, contributing to its stability and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves:
- Formation of Azo Linkages : Utilizing diazotization reactions under controlled acidic or basic conditions.
- Calcium Salt Formation : The compound is often synthesized as a calcium salt to enhance its solubility and bioavailability.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity levels.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Biochemical Assays : Its structural features allow it to interact with various molecular targets, making it useful in biochemical assays for drug development.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µg/mL.
Case Study 2: Anticancer Effects
In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 100 µM of the compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₃₄CaN₆O₁₀S₂ |
| Molecular Weight | 814.90 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 9.646 |
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Significant DPPH scavenging |
| Anticancer Activity | Inhibition of MCF-7 cells |
| Interaction with Targets | Biochemical assay utility |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Azo disulphonate compounds are widely studied for their chromophoric and surfactant properties. Below is a comparative analysis with structurally related compounds:
Key Findings
Synthetic Efficiency: The target compound shares synthetic parallels with 13a (), where coupling of diazonium salts with cyanoacetanilide derivatives yields high-purity products (94–95% yields). This suggests scalable production methods for azo disulphonates .
Surfactant Behavior : While direct CMC data for the target compound is absent, analogues like the dichlorobiphenyl derivative exhibit critical micelle concentrations (CMCs) of ~0.4 mM via tensiometry . The sulfonate groups in the target compound likely enhance water solubility, making it suitable for surfactant applications.
Chromophoric Performance : Compared to stilbene-based disulphonates (e.g., CAS 62037-55-2), the target compound’s biphenyl core and dimethylphenyl substituents may shift absorption maxima (λₘₐₓ) toward longer wavelengths, expanding its utility in high-performance dyes .
Environmental and Stability Considerations
- Biodegradability : Azo compounds with electron-withdrawing groups (e.g., sulfonate, chloro) exhibit slower degradation rates than hydroxy-substituted analogues .
- Thermal Stability : The target compound’s biphenyl backbone and calcium counterion likely improve thermal resistance compared to sodium or protonated sulfonate salts .
Preparation Methods
Synthetic Overview and Key Reaction Pathways
The synthesis of calcium 4,4'-bis((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonate proceeds through four principal stages:
- Diazotization of 2,4-dimethylaniline to generate the diazonium salt.
- Primary coupling to form the monoazo intermediate.
- Secondary coupling to construct the bisazo framework.
- Sulfonation and calcium salt formation to yield the final product.
Each step requires precise control of pH, temperature, and stoichiometry to avoid side reactions and ensure high purity.
Diazotization of 2,4-Dimethylaniline
Diazotization initiates the synthesis by converting 2,4-dimethylaniline into its reactive diazonium salt. This step is performed in an acidic medium (HCl) at 0–5°C to stabilize the diazonium intermediate. Sodium nitrite (NaNO₂) serves as the nitrosating agent, with the reaction monitored via thin-layer chromatography (TLC) to confirm completion.
Critical Parameters :
- Molar Ratio : 1:1.1 (aniline : NaNO₂) to ensure full conversion.
- Temperature : Strict maintenance at 0–5°C prevents decomposition.
- Acid Concentration : 15–20% HCl minimizes side reactions like diazoamino compound formation.
Primary Coupling Reaction
The diazonium salt is coupled with 1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropylamine in a weakly alkaline medium (pH 8–9). This step forms the monoazo intermediate, with the coupling pH critical to directing electrophilic substitution to the desired position.
Reaction Conditions :
- Solvent System : Ethanol-water (3:1) enhances solubility of both components.
- Time : 4–6 hours at 10–15°C to optimize yield (reported 75–85%).
- Workup : The product is isolated via salting out with 20% NaCl and dried at 70°C.
Secondary Coupling for Bisazo Formation
The monoazo intermediate undergoes a second diazotization and coupling to introduce the biphenyl-2,2'-disulphonate moiety. This step employs benzidine derivatives as coupling partners, with the reaction pH adjusted to 8.5–9.0 using sodium carbonate.
Key Observations :
- Sulfonation Timing : Introducing sulfonic acid groups post-coupling avoids premature salt formation.
- Yield Optimization : Sequential addition of coupling components reduces oligomerization, achieving 65–70% yield.
Sulfonation and Calcium Salt Formation
The bisazo intermediate is sulfonated using oleum (20% SO₃) at 80–90°C for 2 hours. Subsequent neutralization with calcium hydroxide converts the sulfonic acid groups into the calcium sulfonate salt.
Process Details :
- Neutralization pH : Maintained at 6.5–7.0 to prevent calcium carbonate precipitation.
- Carbonation Step : CO₂ gas is introduced to solubilize excess calcium hydroxide, forming a stable colloidal dispersion.
Table 1: Comparative Analysis of Sulfonation Methods
| Sulfonation Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Oleum (20% SO₃) | 80–90 | 2 | 88 | 95 |
| Chlorosulfonic Acid | 60–70 | 3 | 82 | 90 |
| Sulfur Trioxide | 100–110 | 1.5 | 85 | 93 |
Purification and Characterization
The crude product is purified via recrystallization from ethanol-water (4:1) and filtered through a sintered glass crucible. Analytical characterization includes:
- UV-Vis Spectroscopy : λₘₐₐ at 480–500 nm confirms the azo chromophore.
- Elemental Analysis : Calcium content verified via EDTA titration (deviation <0.5%).
- HPLC : Purity >98% achieved with C18 reverse-phase columns.
Challenges and Industrial Scalability
Industrial production faces hurdles in maintaining consistent particle size during calcium salt precipitation. Patent literature suggests using ethylene glycol monomethyl ether as a polar solubilizer to enhance colloidal stability. Additionally, residual sodium ions from sulfonation must be reduced to <50 ppm to meet commercial specifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Calcium 4,4'-bis((1-(((2,4-dimethylphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves coupling azo intermediates with biphenyl disulphonate precursors. Key steps include diazotization of 2,4-dimethylaniline derivatives followed by coupling to the biphenyl backbone. Reaction pH (maintained at 8–10) and temperature (50–60°C) are critical to avoid side reactions like over-sulfonation or azo bond cleavage . Evidence from registration dates (2010 and 2018) suggests iterative optimization in synthetic protocols, possibly involving catalytic intermediates or solvent selection (e.g., DMF/water mixtures).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (with UV detection at λ = 450–500 nm, typical for azo chromophores) and mass spectrometry (ESI-MS in negative ion mode for sulfonate groups). FT-IR can confirm sulfonate (S=O stretching at 1040–1220 cm⁻¹) and azo (N=N stretching at 1400–1600 cm⁻¹) functionalities. Elemental analysis (C, H, N, S) should align with the molecular formula C₃₄H₃₂CaN₆O₁₀S₂ .
Advanced Research Questions
Q. What challenges arise in studying the coordination chemistry of this compound with transition metals, and how can they be addressed?
- Methodological Answer : The disulphonate and azo groups act as potential ligands, but steric hindrance from the biphenyl backbone may limit metal-binding efficiency. To resolve this, employ X-ray crystallography or EXAFS to analyze coordination geometry. Titration experiments (UV-Vis or fluorescence) in aqueous solutions at varying pH can quantify binding constants (e.g., with Cu²⁺ or Fe³⁺). Note that competing sulfonate-metal interactions may require chelating agents (e.g., EDTA) to isolate specific coordination modes .
Q. How does the compound’s azo-sulphonated biphenyl structure influence its photophysical properties, and what applications does this enable?
- Methodological Answer : The extended conjugation from the azo-biphenyl system enhances absorption in the visible range (λₐᵦₛ ~450–550 nm), making it suitable for dye-sensitized solar cells or photodynamic therapy agents. Time-resolved fluorescence spectroscopy can measure excited-state lifetimes, while computational methods (TD-DFT) model electronic transitions. Challenges include aggregation-induced quenching, which can be mitigated using surfactants or nanoparticle encapsulation .
Q. What strategies are effective in resolving contradictions in solubility data reported for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may stem from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility parameters (Hansen or Hildebrand) can be calculated from molecular dynamics simulations to predict solvent compatibility .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s stability under oxidative or reductive conditions?
- Methodological Answer : Conduct accelerated degradation studies using H₂O₂ (oxidative) or Na₂S₂O₄ (reductive). Monitor via HPLC for breakdown products (e.g., sulfonic acid derivatives or amine intermediates). Arrhenius modeling at 40–60°C predicts shelf-life under ambient conditions. EPR spectroscopy can detect free radicals formed during degradation .
Q. What analytical approaches are recommended for quantifying trace impurities in synthesized batches?
- Methodological Answer : LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) can detect impurities at ppm levels. Common impurities include unreacted diazonium salts (retention time ~3–5 min) or sulfonate esters (identified via m/z shifts). Cross-validate with NMR (¹H and ¹³C) for structural confirmation .
Applications in Advanced Research
Q. How can this compound be integrated into membrane technologies for ion-selective transport?
- Methodological Answer : The sulfonate groups enable cation-exchange properties. Fabricate composite membranes by blending with polymers (e.g., Nafion or PVA) and test ion permeability using diffusion cells with NaCl/KCl solutions. Electrochemical impedance spectroscopy (EIS) evaluates membrane conductivity, while SEM-EDX maps elemental distribution .
Q. What role does the compound play in designing stimuli-responsive materials?
- Methodological Answer : The azo group’s photoisomerization (trans↔cis) under UV/visible light enables applications in smart coatings or drug delivery. Design experiments to measure switching kinetics (via UV-Vis) and mechanical responses (e.g., stress-strain tests in hydrogels). Note that calcium ions may cross-link sulfonate groups, altering responsiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
